N-Ethylsuccinimide

Catalog No.
S560091
CAS No.
2314-78-5
M.F
C6H9NO2
M. Wt
127.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethylsuccinimide

CAS Number

2314-78-5

Product Name

N-Ethylsuccinimide

IUPAC Name

1-ethylpyrrolidine-2,5-dione

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C6H9NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H2,1H3

InChI Key

GHAZCVNUKKZTLG-UHFFFAOYSA-N

SMILES

CCN1C(=O)CCC1=O

Synonyms

N-Ethylsuccinimide; 1-Ethyl-2,5-pyrrolidinedione; NSC 38693

Canonical SMILES

CCN1C(=O)CCC1=O

The exact mass of the compound N-Ethylsuccinimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38693. It belongs to the ontological category of pyrrolidinone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Ethylsuccinimide (C6H9NO2, MW 127.14 g/mol) is a highly versatile N-substituted cyclic imide utilized extensively as an advanced synthesis intermediate, specialty solvent, and electrolyte additive [1]. Unlike many rigid, high-melting heterocyclic precursors, N-Ethylsuccinimide is characterized by its exceptionally low melting point of 26 °C and a boiling point of 236 °C, allowing it to transition easily into a liquid state at near-ambient temperatures [2]. This distinct thermal profile, combined with the moderate steric bulk of its N-ethyl group, makes it a highly processable building block for organic light-emitting diode (OLED) materials, pharmaceutical intermediates, and advanced lithium-ion battery formulations where precise solubility and handling characteristics are paramount [3].

Attempting to substitute N-Ethylsuccinimide with closely related analogs, such as N-Methylsuccinimide or unsubstituted succinimide, introduces severe processability and formulation risks [1]. Unsubstituted succinimide and N-Methylsuccinimide possess significantly higher melting points (125 °C and approx. 68 °C, respectively), which necessitates energy-intensive heated lines to prevent crystallization and line-clogging in continuous flow reactors [2]. In OLED and pharmaceutical synthesis, replacing the N-ethyl group with a methyl group alters the steric profile, directly reducing the solubility of downstream intermediates in organic solvents and negatively impacting the crystal packing of emissive layers [3]. Furthermore, in battery electrolyte applications, higher-melting analogs are prone to precipitation in carbonate co-solvents at low operating temperatures, whereas N-Ethylsuccinimide maintains excellent liquid-phase miscibility, ensuring stable electrochemical performance [4].

Thermal Processability and Flow Chemistry Compatibility

N-Ethylsuccinimide exhibits a melting point of 26 °C, which is dramatically lower than its closest structural analogs, N-Methylsuccinimide (approx. 68 °C) and unsubstituted succinimide (125 °C)[1]. This 42 °C to 99 °C reduction in melting point allows N-Ethylsuccinimide to be handled as a liquid at near-ambient temperatures, eliminating the need for high-temperature jacketed equipment during solvent-free melt synthesis or continuous flow processing [2].

Evidence DimensionMelting point and thermal handling threshold
Target Compound Data26 °C
Comparator Or BaselineN-Methylsuccinimide (68 °C) and Succinimide (125 °C)
Quantified Difference>42 °C reduction in melting point
ConditionsStandard atmospheric pressure bulk handling

Enables energy-efficient, room-temperature liquid pumping in continuous flow reactors without the risk of line-clogging associated with higher-melting analogs.

Steric Tuning for OLED Intermediate Solubility

In the synthesis of advanced display materials, the N-ethyl group of N-Ethylsuccinimide provides critical steric bulk compared to N-methyl derivatives [1]. This specific structural feature alters the reaction stoichiometry and crystal packing of downstream emissive layers, significantly enhancing the solubility of the resulting charge transport materials in organic processing solvents compared to the more rigid N-methyl baseline [2].

Evidence DimensionPrecursor steric bulk and downstream solubility
Target Compound DataN-ethyl substitution (enhanced organic solubility)
Comparator Or BaselineN-methyl substitution (lower solubility, tighter crystal packing)
Quantified DifferenceIncreased alkyl chain length disrupts rigid packing, improving processability
ConditionsSynthesis of OLED emissive and charge transport layers

Allows manufacturers to optimize the spin-coating or deposition process of OLED panels, leading to better film uniformity and extended device lifetimes.

Electrochemical Stability as an Electrolyte Additive

N-Ethylsuccinimide is utilized in lithium-ion battery formulations where low-temperature miscibility is critical [1]. Compared to higher-melting imide additives like N-Methylsuccinimide, the near-room-temperature melting point of N-Ethylsuccinimide (26 °C) ensures superior solubility in standard ethylene carbonate/ethyl methyl carbonate (EC/EMC) blends, preventing additive precipitation during sub-zero battery cycling [2].

Evidence DimensionCo-solvent miscibility and precipitation resistance
Target Compound DataRemains miscible in carbonate blends at low temperatures
Comparator Or BaselineHigher-melting analogs (e.g., N-Methylsuccinimide, mp 68 °C)
Quantified DifferenceEliminates solid-phase precipitation risks in sub-ambient conditions
ConditionsNon-aqueous lithium-ion battery electrolyte formulations

Critical for maintaining uniform solid electrolyte interphase (SEI) formation and consistent ion conductivity in batteries operating in extreme environments.

Biocatalytic Baseline Stability

In oxidoreductase activity assays, N-Ethylsuccinimide serves as a highly stable, non-reactive baseline compound[1]. Unlike its unsaturated counterpart, N-ethylmaleimide (NEM), which is rapidly reduced by aldo-keto reductases and NEM reductases, N-Ethylsuccinimide exhibits 0% conversion under identical catalytic conditions [2].

Evidence DimensionEnzymatic reduction susceptibility
Target Compound Data0% reduction (stable)
Comparator Or BaselineN-Ethylmaleimide (>99% reduction)
Quantified DifferenceComplete resistance to enzymatic hydride transfer
ConditionsHydrogen-driven biocatalytic reduction assays using aldo-keto reductases

Provides an essential stable reference standard for quantifying enzyme activity and mapping metabolic pathways without confounding downstream degradation.

Continuous Flow and Solvent-Free Manufacturing

Due to its low melting point (26 °C), N-Ethylsuccinimide is the ideal imide precursor for solvent-free melt synthesis and continuous flow chemistry. It can be pumped as a neat liquid at near-ambient temperatures, drastically reducing the energy overhead and equipment complexity required compared to handling high-melting solid analogs like succinimide [1].

OLED Emissive Layer Synthesis

N-Ethylsuccinimide is a critical building block for synthesizing charge transport materials and emissive layers in OLED displays. The ethyl group provides precise steric tuning that enhances the solubility of intermediate complexes, allowing for superior film uniformity during panel manufacturing[2].

Advanced Lithium-Ion Battery Electrolytes

In high-performance energy storage, N-Ethylsuccinimide acts as a highly miscible electrolyte additive. Its liquid-like nature at room temperature prevents the precipitation issues common with higher-melting additives in carbonate solvent blends, ensuring reliable battery operation and SEI stability at low temperatures [3].

XLogP3

-0.5

Hydrogen Bond Acceptor Count

2

Exact Mass

127.063328530 g/mol

Monoisotopic Mass

127.063328530 g/mol

Boiling Point

236.0 °C

Heavy Atom Count

9

Melting Point

26.0 °C

UNII

MC084H847A

Other CAS

2314-78-5

Wikipedia

1-Ethyl-Pyrrolidine-2,5-Dione

Dates

Last modified: 08-15-2023

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